Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2-Trifluoracetaat-Salz

Übersicht

Beschreibung

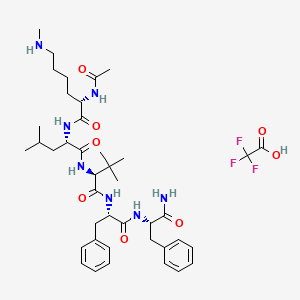

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: is a synthetic peptide with a specific sequence of amino acids

Wissenschaftliche Forschungsanwendungen

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: has several applications in scientific research:

Chemistry: : Used as a model compound for studying peptide synthesis and stability.

Biology: : Employed in studies related to protein-protein interactions and enzyme inhibition.

Medicine: : Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: : Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

Target of Action

The primary targets of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt are proteins that interact through stable, intermolecular beta-sheets . These protein-protein interactions are crucial in various biological processes, including the dimerization of certain cytokines and the HIV Protease .

Mode of Action

The compound interacts with its targets by inhibiting the formation of beta-sheet motifs, which are common structures in protein-protein interactions . This interaction disrupts the normal function of the target proteins, leading to changes in their activity.

Result of Action

The molecular and cellular effects of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt’s action are primarily related to its inhibitory effect on the formation of beta-sheet motifs in protein-protein interactions . This can lead to changes in the function of the target proteins, potentially affecting a variety of cellular processes.

Biochemische Analyse

Biochemical Properties

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the self-association of amyloid β peptides, thereby preventing the formation of amyloid fibrils. This interaction is significant as amyloid fibrils are associated with the pathogenesis of Alzheimer’s disease. The compound binds to the amyloid β peptides, stabilizing them in a non-fibrillar form and thus inhibiting their aggregation .

Cellular Effects

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt influences various cellular processes, particularly in neuronal cells. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. By inhibiting amyloid fibril formation, the compound helps maintain cellular homeostasis and prevents the cytotoxic effects associated with amyloid aggregation. This protective effect is crucial in preserving neuronal function and preventing cell death .

Molecular Mechanism

The molecular mechanism of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt involves its binding interactions with amyloid β peptides. The compound binds to specific sites on the amyloid β peptides, preventing their self-association and subsequent fibril formation. This inhibition is achieved through the stabilization of the peptides in a non-fibrillar form. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in amyloid metabolism .

Dosage Effects in Animal Models

The effects of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid fibril formation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is involved in metabolic pathways related to amyloid metabolism. The compound interacts with enzymes and cofactors that regulate amyloid β peptide processing and degradation. By inhibiting amyloid fibril formation, the compound may alter metabolic flux and influence the levels of various metabolites involved in amyloid metabolism .

Transport and Distribution

Within cells and tissues, Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on amyloid fibril formation. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach and interact with amyloid β peptides to prevent their aggregation .

Subcellular Localization

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization is essential for the compound’s activity, as it allows for effective interaction with amyloid β peptides and inhibition of fibril formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Ac-Lys) to a resin, followed by sequential addition of the remaining amino acids (MeLeu, Val, MePhe, Phe) using standard peptide coupling reagents such as HBTU/HOBt and DIEA. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides in larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the final product is typically lyophilized for storage and distribution.

Analyse Chemischer Reaktionen

Types of Reactions

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: can undergo various chemical reactions, including:

Oxidation: : The methionine residues (MePhe) can be oxidized to form methionine sulfoxide.

Reduction: : The peptide can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: : The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.

Reduction: : DTT or TCEP are commonly used reducing agents.

Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Methionine Sulfoxide: : Formed from the oxidation of methionine residues.

Reduced Peptide: : Formed from the reduction of disulfide bonds or other oxidized residues.

Substituted Derivatives: : Various functionalized derivatives can be obtained through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: is unique due to its specific amino acid sequence and trifluoroacetate salt form. Similar compounds include:

Ac-Lys-Leu-Val-Phe-Phe-NH2: : A peptide with a similar sequence but without methylation.

Ac-Lys-(Me)Leu-Val-Phe-Phe-NH2: : A peptide with methylation on the leucine residue only.

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 hydrochloride: : A similar peptide with a different counterion.

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt .

Biologische Aktivität

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. This article explores its biological mechanisms, biochemical properties, and applications in research and medicine.

Overview of the Compound

- Chemical Structure : The compound consists of a sequence of amino acids including acetylated lysine (Ac-Lys), methylated leucine (MeLeu), valine (Val), and two methylated phenylalanines (MePhe, Phe) ending with an amide group (NH2).

- Molecular Formula : C₁₈H₂₃F₃N₄O₄S

- CAS Number : 461640-33-5

Target Interaction : The primary mechanism involves the inhibition of beta-sheet formation in proteins. Beta-sheets are critical structures in many protein-protein interactions, and their dysregulation is implicated in various pathologies, including amyloid diseases.

- Inhibition of Amyloid Aggregation : Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt binds to amyloid β peptides, preventing their self-association and fibril formation. This action is crucial as amyloid fibrils are associated with neurotoxicity in Alzheimer's disease.

- Cellular Effects : The compound has been shown to influence neuronal cell signaling pathways, gene expression, and cellular metabolism. By stabilizing amyloid β peptides in a non-fibrillar form, it helps maintain cellular homeostasis and prevents cytotoxic effects associated with amyloid aggregation.

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under physiological conditions |

| Molecular Weight | 413.50 g/mol |

| pKa | 7.0 (approximate for the amine group) |

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : In vitro studies demonstrate that Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 can protect neuronal cells from death induced by amyloid β aggregation.

- Modulation of Gene Expression : The compound may influence the expression of genes involved in stress responses and apoptosis pathways, further contributing to its neuroprotective profile.

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's, administration of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups.

- Cell Culture Studies : Neuronal cell cultures treated with this peptide showed decreased levels of reactive oxygen species (ROS), indicating a reduction in oxidative stress associated with amyloid toxicity.

Applications in Scientific Research

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt has several applications across different fields:

- Biochemistry : Used as a model compound for studying peptide synthesis and stability.

- Neuroscience : Investigated for its role in modulating protein interactions relevant to neurodegenerative diseases.

- Pharmaceutical Development : Explored for potential therapeutic properties against neurodegenerative disorders and other conditions related to protein misfolding .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N7O6.C2HF3O2/c1-25(2)22-31(44-35(49)29(42-26(3)47)20-14-15-21-41-7)37(51)46-33(39(4,5)6)38(52)45-32(24-28-18-12-9-13-19-28)36(50)43-30(34(40)48)23-27-16-10-8-11-17-27;3-2(4,5)1(6)7/h8-13,16-19,25,29-33,41H,14-15,20-24H2,1-7H3,(H2,40,48)(H,42,47)(H,43,50)(H,44,49)(H,45,52)(H,46,51);(H,6,7)/t29-,30-,31-,32-,33+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHOBOVDXTXENA-XXSXPWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)C(CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)[C@H](CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60F3N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.